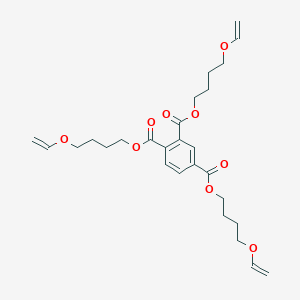![molecular formula C11H8N4O2 B189421 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 4074-58-2](/img/structure/B189421.png)
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione, also known as MPTP, is a chemical compound that has been extensively studied in the field of neuroscience due to its ability to selectively damage dopaminergic neurons in the brain. This unique property has made MPTP a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. In
Mechanism Of Action
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione is converted to MPP+ by MAO-B in the brain. MPP+ is then selectively taken up by dopaminergic neurons through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to cell death and the degeneration of dopaminergic neurons in the substantia nigra.
Biochemical And Physiological Effects
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione has been shown to cause selective degeneration of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione has also been shown to cause mitochondrial dysfunction and oxidative stress, which may contribute to the pathogenesis of other neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione has several advantages for lab experiments. It is a selective neurotoxin that specifically targets dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease. 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione also has a rapid onset of action and produces consistent and reproducible results. However, 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione also has several limitations. It is highly toxic and requires careful handling and disposal. 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione also has a narrow therapeutic window, making it difficult to use in clinical settings.
Future Directions
There are several future directions for the study of 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione. One area of research is the development of new neuroprotective agents that can prevent or reverse the neurotoxic effects of 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione. Another area of research is the use of 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Finally, the development of new animal models that more closely resemble the pathogenesis of Parkinson's disease may provide new insights into the disease and potential treatments.
Synthesis Methods
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione can be synthesized through a multi-step process starting from pyrimidine-2,4,6-trione. The first step involves the reaction of pyrimidine-2,4,6-trione with methylamine to form 2,4-diamino-6-methylpyrimidine. This intermediate is then reacted with 2-bromo-1,3-benzodioxole to form 2-(2-bromo-1,3-benzodioxol-5-yl)-4,6-diamino-5-methylpyrimidine. The final step involves the oxidation of the bromine to form 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione.
Scientific Research Applications
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione has been widely used in scientific research to study the pathogenesis of Parkinson's disease. 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione is a prodrug that is converted to its active metabolite, MPP+, by monoamine oxidase B (MAO-B) in the brain. MPP+ is then selectively taken up by dopaminergic neurons through the dopamine transporter and causes mitochondrial dysfunction, oxidative stress, and ultimately cell death. This mechanism of action closely resembles the pathogenesis of Parkinson's disease, which is characterized by the selective degeneration of dopaminergic neurons in the substantia nigra.
properties
CAS RN |
4074-58-2 |
|---|---|
Product Name |
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione |
Molecular Formula |
C11H8N4O2 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
10-methylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C11H8N4O2/c1-15-7-5-3-2-4-6(7)12-8-9(15)13-11(17)14-10(8)16/h2-5H,1H3,(H,14,16,17) |
InChI Key |
XJMWKAJCIMJIJK-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C3C1=NC(=O)NC3=O |
Canonical SMILES |
CN1C2=CC=CC=C2N=C3C1=NC(=O)NC3=O |
synonyms |
10-methylisoalloxazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



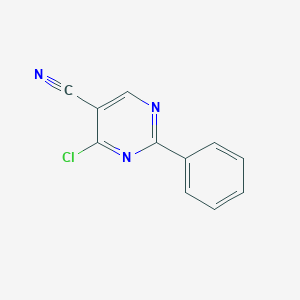
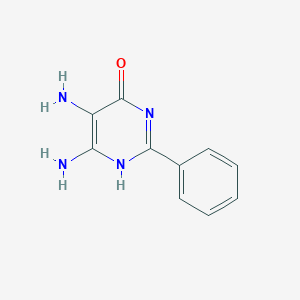
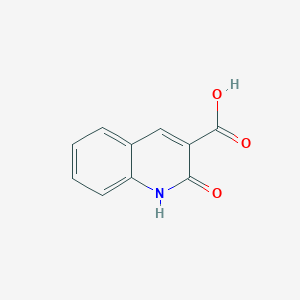
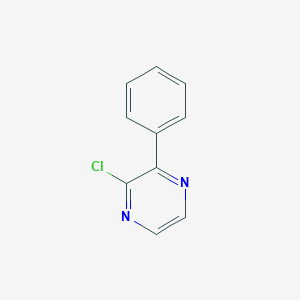
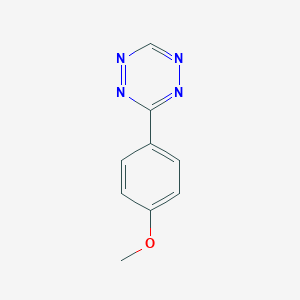
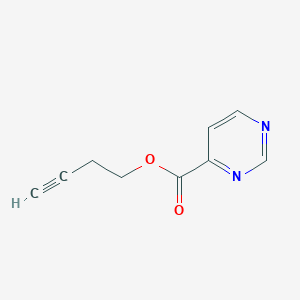
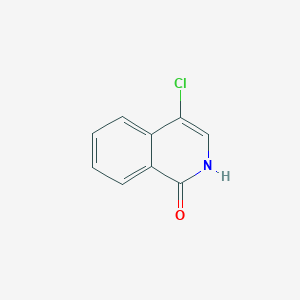
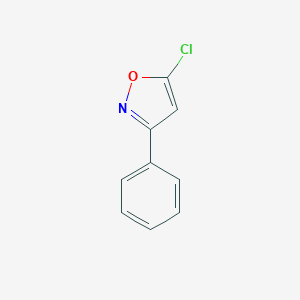
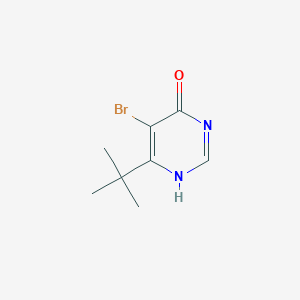
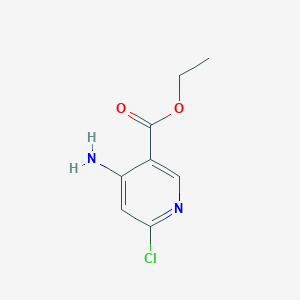
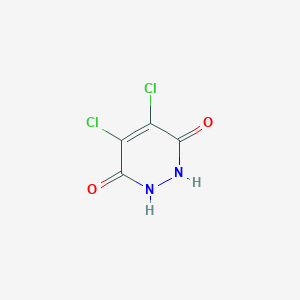
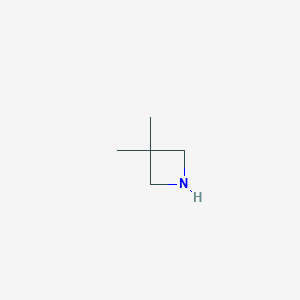
![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B189358.png)
